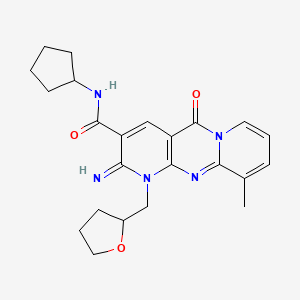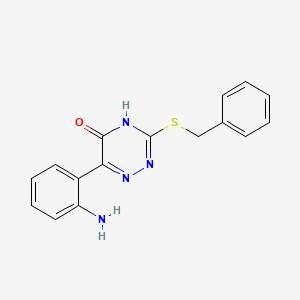![molecular formula C18H18N2O2S B10801622 N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]butanamide](/img/structure/B10801622.png)
N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-322243 is a compound known for its antibacterial and anti-inflammatory properties. It has shown inhibitory effects on CDC-like kinase 1 (CLK-1), making it a potential candidate for studying Alzheimer’s disease .
Preparation Methods
The synthesis of WAY-322243 involves several steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound can be prepared in both laboratory and industrial settings, ensuring its availability for research purposes .
Chemical Reactions Analysis
WAY-322243 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: WAY-322243 can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with others. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Scientific Research Applications
WAY-322243 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in various chemical studies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic agent for Alzheimer’s disease due to its inhibitory effects on CLK-1.
Industry: Utilized in the development of new antibacterial and anti-inflammatory agents.
Mechanism of Action
WAY-322243 exerts its effects by inhibiting CDC-like kinase 1 (CLK-1). This inhibition disrupts various cellular processes, including those involved in inflammation and bacterial growth. The molecular targets and pathways involved include the CLK-1 signaling pathway, which plays a crucial role in the regulation of cellular functions .
Comparison with Similar Compounds
WAY-322243 is unique due to its dual antibacterial and anti-inflammatory properties. Similar compounds include:
CDK9-IN-28: A potent CDK9 inhibitor with anti-proliferative activity in solid tumors.
PHA-767491 hydrochloride: An effective ATP-competitive dual Cdc7/CDK9 inhibitor. WAY-322243 stands out due to its specific inhibitory effect on CLK-1, making it a valuable compound for Alzheimer’s disease research.
Properties
Molecular Formula |
C18H18N2O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]butanamide |
InChI |
InChI=1S/C18H18N2O2S/c1-2-5-15(21)20-17(14-7-4-11-23-14)13-9-8-12-6-3-10-19-16(12)18(13)22/h3-4,6-11,17,22H,2,5H2,1H3,(H,20,21) |
InChI Key |
HQMZBXRQASJEMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B10801550.png)
![6-(4-Chlorophenyl)-9-(2-furyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10801554.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide](/img/structure/B10801561.png)

![2-(7-Furan-2-ylmethyl-4-imino-5,6-diphenyl-4,7-dihydro-pyrrolo[2,3-d]pyrimidin-3-yl)-ethanol](/img/structure/B10801584.png)
![13-(4-Chlorophenyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B10801592.png)
![8-morpholin-4-yl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B10801599.png)
![2-[(E)-2-thiophen-3-ylethenyl]quinoline](/img/structure/B10801603.png)
![Methyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B10801604.png)
![1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B10801607.png)


![2-Methyl-7-[pyridin-2-yl(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B10801630.png)
